CPI-360

Description

Identification of Early Enhancer of Zeste Homolog Inhibitor Chemotypes

The pursuit of EZH2 inhibitors began with the identification of early chemotypes capable of interfering with its methyltransferase activity. Initial efforts included compounds like 3-deazaneplanocin (B1662806) A (DZNep), which inhibits EZH2 indirectly by repressing S-adenosyl-L-homocysteine (SAH) hydrolase, leading to increased cellular SAH levels, a product-based inhibitor of methyltransferases. researchgate.netwikipedia.org However, DZNep lacked specificity, inhibiting other DNA methyltransferases as well. wikipedia.org

The breakthrough in developing more selective EZH2 inhibitors came with the identification of compounds directly targeting the SET domain active site of EZH2, competing with the cofactor S-adenosyl-L-methionine (SAM). aacrjournals.orgwikipedia.orgacs.org Early examples of these SAM-competitive inhibitors include compounds like EPZ005687 and GSK126, which demonstrated improved selectivity for EZH2 over the highly homologous EZH1. researchgate.netwikipedia.orgnih.gov A common structural feature identified in many of these early, highly selective EZH2 inhibitors was a pyridone core. acs.orgresearchgate.netnih.gov

Design Principles and Iterative Optimization Leading to CPI-360

The design and optimization of this compound were part of a broader effort to develop potent, selective, and cell-active EZH2 inhibitors based on promising early chemotypes. This compound was developed based on the chemotype of a less potent EZH2 inhibitor known as CPI-905. researchgate.net The iterative optimization process involved structure-activity relationship (SAR) studies to enhance potency, selectivity, and potentially pharmacokinetic properties. acs.orgresearchgate.net

Key design principles focused on creating molecules that could effectively compete with SAM for binding to the EZH2 catalytic site. The prevalence of the pyridone core in successful early inhibitors suggested its importance for this interaction. acs.orgnih.gov The development of this compound likely involved modifications to a core structure to improve binding affinity to EZH2, particularly the mutated forms found in cancer, while minimizing activity against other methyltransferases, especially EZH1. nih.govacs.org This iterative process of synthesis, biochemical evaluation, and cellular testing was crucial in refining the chemical structure to achieve the desired profile.

Initial Biochemical Characterization of this compound Potency and Selectivity

Initial biochemical characterization of this compound demonstrated its potency and selectivity as an EZH2 inhibitor. This compound was found to be a potent, selective, and SAM-competitive inhibitor. researchgate.netselleckchem.com Biochemical assays using reconstituted PRC2 containing wild-type (WT) or Y641 mutant EZH2 showed this compound to be a subnanomolar inhibitor of EZH2 methyltransferase activity. researchgate.net Specifically, this compound exhibited IC50 values of 0.5 nM for wild-type EZH2 and 2.5 nM for Y641N mutant EZH2. caymanchem.com

A key finding was this compound's selectivity profile. It inhibits EZH1 significantly less potently, showing approximately 100-fold selectivity over EZH1 in some assays. researchgate.netselleckchem.com This selectivity is notable given the high degree of catalytic domain identity between EZH2 and EZH1 (96%). nih.gov Furthermore, this compound demonstrated exquisite selectivity across a large panel of other histone lysine (B10760008) and arginine, and DNA methyltransferases. researchgate.net

In cellular contexts, this compound effectively reduced global H3K27me3 and H3K27me2 levels. selleckchem.comcaymanchem.com For instance, in KARPAS-422 cells (which contain Y641N mutant EZH2), this compound potently reduced these marks with EC50 values of 56 nM and 65 nM, respectively. selleckchem.comcaymanchem.com These findings indicated that this compound successfully engaged its target in living cells and inhibited the methylation activity of EZH2. nih.gov

The initial biochemical characterization of this compound established it as a potent and selective tool for inhibiting EZH2, supporting its further investigation as a potential therapeutic agent and a probe for studying EZH2 biology.

Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type EZH2 | Biochemical | 0.5 | caymanchem.com |

| Y641N Mutant EZH2 | Biochemical | 2.5 | caymanchem.com |

| EZH1 | Biochemical | 102.3 | selleckchem.comcenmed.com |

Cellular Potency of this compound in KARPAS-422 Cells

| Cellular Mark | Assay Type | EC50 (nM) | Reference |

| H3K27me3 | Cellular | 56 | selleckchem.comcaymanchem.com |

| H3K27me2 | Cellular | 65 | selleckchem.comcaymanchem.com |

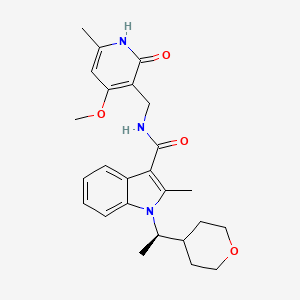

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPSFENQCNMITC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cpi 360 As an Ezh1/2 Modulator

Chemical Structure and Properties of this compound

This compound has the molecular formula C25H31N3O4 and a molecular weight of approximately 437.53 g/mol biosynth.commedkoo.comcaymanchem.comadooq.comxcessbio.com. Its chemical name is N-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]-1H-indole-3-carboxamide medkoo.comxcessbio.com. This compound is typically described as a solid powder medkoo.comxcessbio.com. Information on its solubility indicates it is soluble in DMSO, ethanol, and DMF, with limited solubility in aqueous solutions caymanchem.comadooq.com.

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C25H31N3O4 | biosynth.commedkoo.comcaymanchem.comadooq.comxcessbio.com |

| Molecular Weight | 437.53 g/mol | biosynth.commedkoo.comadooq.comxcessbio.com |

| CAS Number | 1802175-06-9 | medkoo.comcaymanchem.comadooq.comxcessbio.com |

| Appearance | Solid powder | medkoo.comxcessbio.com |

| Solubility (DMSO) | 25 mg/mL caymanchem.com, 18 mg/mL (41.14 mM) Warmed adooq.com | caymanchem.comadooq.com |

| Solubility (Ethanol) | 30 mg/mL caymanchem.com, 16 mg/mL (36.57 mM) Warmed adooq.com | caymanchem.comadooq.com |

| Solubility (DMF) | 10 mg/mL caymanchem.com | caymanchem.com |

| PubChem CID | 73442743 cenmed.com | cenmed.com |

Mechanism of Action: Inhibition of EZH1/2 Catalytic Activity

This compound functions as a SAM-competitive inhibitor of EZH1 and EZH2 selleckchem.comcenmed.comxcessbio.comresearchgate.netglpbio.com. This means it competes with the cofactor S-adenosyl-L-methionine (SAM) for binding to the active site of the enzymes, thereby preventing the transfer of methyl groups to histone H3 wikipedia.orgresearchgate.netglpbio.com. By inhibiting the methyltransferase activity, this compound reduces the levels of H3K27 methylation, particularly H3K27me2 and H3K27me3, which are associated with gene silencing selleckchem.comcenmed.comcaymanchem.comresearchgate.netglpbio.com.

Initial characterization of this compound indicated it was a potent and selective EZH2 inhibitor, with significantly lower potency against EZH1 selleckchem.comcenmed.comselleckchem.comresearchgate.netglpbio.comnih.govnih.gov. However, some sources also describe it as a potent EZH1 inhibitor with selectivity over other methyltransferases selleckchem.comcenmed.comxcessbio.com. It is important to note the context of these descriptions, as some studies focused on its activity against specific mutant forms of EZH2. This compound has been shown to inhibit wild-type EZH2 and the Y641N mutant form of EZH2 caymanchem.comadooq.comresearchgate.netglpbio.com.

Here is a table summarizing the inhibitory activity of this compound:

| Target | IC50 (nM) | Selectivity | Source |

| EZH1 | 102.3 | >100-fold selectivity over other MTs (as EZH1 inhibitor) selleckchem.comcenmed.comxcessbio.com | selleckchem.comcenmed.comxcessbio.com |

| EZH2 (wild-type) | 0.5 | Selective EZH2 inhibitor caymanchem.comadooq.comglpbio.com | caymanchem.comadooq.comglpbio.com |

| EZH2 (Y641N) | 2.5 | Selective EZH2 inhibitor caymanchem.comadooq.comglpbio.com | caymanchem.comadooq.comglpbio.com |

| EZH1 | ~50-fold less potent than mutant EZH2 nih.gov | - | nih.gov |

| EZH1 | 100-fold less potent than EZH2 researchgate.netglpbio.com | - | researchgate.netglpbio.com |

Research Findings on this compound Activity

Research into this compound has demonstrated its ability to reduce global H3K27me3 and H3K27me2 levels in a dose-dependent manner in cell lines, such as KARPAS-422 cells selleckchem.comcenmed.comcaymanchem.comglpbio.com. This reduction in repressive histone marks can lead to transcriptional changes, potentially reactivating genes that were silenced by PRC2 activity selleckchem.comcenmed.com.

Studies have shown that this compound can affect the viability of cancer cells, particularly those with EZH2 mutations selleckchem.comcenmed.comcaymanchem.comresearchgate.netresearchgate.net. In KARPAS-422 cells, which harbor a Y641N EZH2 mutation, this compound treatment has been shown to cause G1 cell cycle arrest followed by the induction of apoptosis selleckchem.comcenmed.comresearchgate.net. The kinetics of apoptosis induction appear to be slow researchgate.net.

Preclinical studies in mouse xenograft models using KARPAS-422 cells have shown that this compound can reduce tumor growth selleckchem.comcenmed.comcaymanchem.comglpbio.comlookchem.com.

Here is a table summarizing some key research findings on this compound activity:

| Activity/Finding | Cell Line/Model | Result | Source |

| Reduction of global H3K27me3 levels (EC50) | KARPAS-422 cells | 56 nM | selleckchem.comcenmed.comcaymanchem.com |

| Reduction of global H3K27me2 levels (EC50) | KARPAS-422 cells | 65 nM | selleckchem.comcenmed.comcaymanchem.com |

| Affects viability | KARPAS-422 cells (Y641N mutant EZH2) | Yes | selleckchem.comcenmed.comcaymanchem.comresearchgate.net |

| Cell cycle arrest | KARPAS-422 cells | G1 arrest | selleckchem.comcenmed.comresearchgate.net |

| Induction of apoptosis | KARPAS-422 cells | Yes (slow kinetics) | selleckchem.comcenmed.comresearchgate.net |

| Reduces tumor growth in xenograft model (200 mg/kg, s.c.) | KARPAS-422 xenografts in mice | 44% reduction in tumor growth | selleckchem.comcenmed.comcaymanchem.comglpbio.com |

| Selective in lymphoma cell lines | Panel of NHL cell lines | Triggers cell cycle arrest and apoptosis in a large panel caymanchem.com | caymanchem.com |

| Synergy with BCL-2 inhibitors | Lymphoma cell lines (EZH2-mutant GCB-DLBCL) | Observed synergy | researchgate.net |

| Less effective in WT EZH2 cells | OCI-LY19 cells (WT EZH2) | No phenotypic response observed in longer term growth assays compared to KARPAS-422 cells researchgate.net | researchgate.net |

Note: The interactive nature of the data tables cannot be fully replicated in this text format. The tables above present the data in a structured way.

Molecular Mechanism of Action of Cpi 360

Enzymatic Inhibition Profile of EZH1 and EZH2 by CPI-360

This compound demonstrates potent inhibitory activity against both wild-type and mutant forms of EZH2. Research indicates that this compound has an IC50 of 0.5 nM for wild-type EZH2 and 2.5 nM for the Y641N mutant EZH2. glpbio.comcaymanchem.com While primarily characterized as an EZH2 inhibitor, this compound also inhibits EZH1, albeit with lower potency. Studies report an IC50 of 102.3 nM for EZH1, indicating approximately 100-fold selectivity for EZH2 over EZH1. glpbio.comselleckchem.comselleck.co.jpselleck.co.jpselleck.co.jpselleckchem.com This differential inhibition profile allows for the study of the distinct roles of EZH1 and EZH2 in various cellular processes.

Here is a summary of the enzymatic inhibition profile:

| Enzyme | IC50 (nM) | Selectivity vs. EZH1 |

| EZH2 (Wild-type) | 0.5 | ~200-fold |

| EZH2 (Y641N) | 2.5 | ~40-fold |

| EZH1 | 102.3 | 1-fold |

Substrate Competitive Binding Mechanisms of this compound (e.g., SAM-Competitiveness)

This compound functions as a competitive inhibitor with respect to S-adenosyl-L-methionine (SAM). glpbio.comselleckchem.comresearchgate.net SAM is the universal methyl group donor for histone methyltransferases like EZH1 and EZH2. wikipedia.orgctdbase.org By competing with SAM for binding to the catalytic SET domain of these enzymes, this compound prevents the transfer of methyl groups to histone substrates. oup.com This SAM-competitive mechanism is a common strategy employed by many EZH2 inhibitors. selleckchem.comoup.comguidetopharmacology.orgprobechem.com

Modulation of Histone H3 Lysine (B10760008) 27 Methylation Status by this compound

The primary consequence of EZH1 and EZH2 inhibition by this compound is the reduction of methylation levels at lysine 27 of histone H3 (H3K27). researchgate.netglpbio.comcaymanchem.com Specifically, this compound potently reduces global levels of both trimethylated (H3K27me3) and dimethylated (H3K27me2) H3K27 in a dose-dependent manner. researchgate.netglpbio.comcaymanchem.com For instance, in KARPAS-422 cells, this compound has shown EC50 values of 56 nM for H3K27me3 and 65 nM for H3K27me2. selleckchem.comselleck.co.jp The reduction in H3K27me3 and H3K27me2 levels is progressive over time with this compound treatment, and these methylation marks can recover upon removal of the compound, indicating a reversible inhibition of catalytic activity. researchgate.net While this compound strongly affects H3K27me2 and H3K27me3, it does not significantly inhibit H3K27 monomethylation (H3K27me1). nih.gov This observation aligns with research suggesting distinct roles for EZH1 and EZH2 in establishing different methylation states of H3K27, with EZH2 being primarily responsible for di- and trimethylation. nih.gov

Here is a summary of the impact on H3K27 methylation in KARPAS-422 cells:

| Histone Modification | EC50 (nM) |

| H3K27me3 | 56 |

| H3K27me2 | 65 |

| H3K27me1 | Not significantly inhibited nih.gov |

Impact of this compound on Chromatin Structure and Global Gene Expression Programs

By reducing H3K27 methylation, particularly H3K27me3, this compound influences chromatin structure and consequently alters global gene expression programs. H3K27me3 is a repressive epigenetic mark that is enriched at promoters of genes targeted by PRC2, leading to condensed chromatin and transcriptional silencing. guidetopharmacology.orgguidetomalariapharmacology.org Inhibition of EZH1/EZH2 by this compound leads to a decrease in H3K27me3, which is associated with a more open chromatin structure at previously repressed loci. This epigenetic reprogramming can lead to the de-repression or activation of genes that were previously silenced by PRC2. nih.gov this compound treatment has been shown to cause time-dependent transcriptional changes. glpbio.comselleckchem.com The resulting changes in gene expression contribute to the biological effects observed with this compound, such as affecting cell viability and inducing cell cycle arrest and apoptosis in sensitive cell lines. selleckchem.comresearchgate.net

Cellular and in Vitro Biological Effects of Cpi 360

Effects of CPI-360 on Cell Viability and Proliferation in Sensitive Cell Lines

This compound has demonstrated effects on cell viability and proliferation in specific cell lines, notably those derived from lymphomas with activating EZH2 mutations. In KARPAS-422 cells, which harbor a Y641N mutant EZH2, this compound treatment affects cell viability in longer-term growth assays. researchgate.net While initial treatment (e.g., after 4 days) might not show a phenotypic response in KARPAS-422 cells despite potent target engagement (measured by H3K27me3 reduction), effects on viability become apparent over extended periods. researchgate.net

Studies have shown that this compound can lead to a dose-dependent decrease in cell viability in sensitive cell lines. ius.edu.ba The assessment of cell viability and proliferation in response to this compound is often conducted using assays that measure metabolic activity or the number of actively dividing cells. ius.edu.bamdpi.comnih.gov

Cell Cycle Distribution Alterations Induced by this compound Treatment

Treatment with this compound has been observed to induce alterations in the cell cycle distribution of sensitive cell lines. In KARPAS-422 cells, this compound treatment gradually leads to an arrest in the G1 phase of the cell cycle. researchgate.netselleckchem.comcenmed.com This indicates that the compound interferes with the progression of cells through the cell cycle, specifically preventing their entry into subsequent phases required for proliferation. fortuneonline.org

Induction of Programmed Cell Death Pathways by this compound

This compound treatment has been shown to induce programmed cell death, specifically apoptosis, in sensitive cell lines. researchgate.netselleckchem.comcenmed.com In KARPAS-422 cells, the induction of apoptosis follows the G1 cell cycle arrest and typically begins after approximately 13 days of treatment. researchgate.net This suggests that the apoptotic response is a downstream effect of prolonged EZH2 inhibition and cell cycle dysregulation. researchgate.net The kinetics of apoptosis induction by this compound appear to be slow, potentially indicating a mechanism distinct from that of many conventional cytotoxic agents. researchgate.net Apoptosis is a highly regulated process involving characteristic cellular changes and the activation of caspase cascades. wikipedia.orgglowscotland.org.ukmedcraveonline.comcreativemeddoses.comteachmephysiology.com

Transcriptional Responses to EZH1/2 Inhibition by this compound

As an inhibitor targeting EZH1 and EZH2, this compound influences transcriptional regulation by affecting the methylation status of histone H3 at lysine (B10760008) 27 (H3K27). selleckchem.comglpbio.comselleck.co.jpmdpi.comscispace.combmbreports.org EZH2, as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is primarily responsible for the trimethylation of H3K27 (H3K27me3), a mark associated with transcriptional repression. mdpi.combmbreports.orgnih.govtandfonline.com this compound functions as a SAM-competitive inhibitor, reducing global levels of H3K27me3 and H3K27me2 in a dose-dependent manner. selleckchem.comglpbio.comselleck.co.jpmdpi.comscispace.com This reduction in repressive histone marks leads to time-dependent transcriptional changes in sensitive cells. selleckchem.comglpbio.comselleck.co.jp

While EZH2 inhibition leads to a global reduction of H3K27me3, this reduction is not uniform across the genome. biorxiv.orgbiorxiv.org Studies using ChIP-seq analysis have shown that PRC2 components, including EZH2 and SUZ12, are redistributed throughout the genome upon EZH2 inhibition. biorxiv.orgbiorxiv.org PRC2 tends to accumulate at transcription start sites (TSSs) and CpG islands that retain relatively higher levels of H3K27me3. biorxiv.orgbiorxiv.org This redistribution and the subsequent changes in H3K27 methylation patterns contribute to the altered transcriptional landscape observed after this compound treatment. selleckchem.comglpbio.comselleck.co.jpbiorxiv.org Upregulation of certain genes, including those involved in differentiation, can occur following the loss of H3K27me3. biorxiv.orgbiorxiv.org

Analysis of Context-Dependent Cellular Responses (e.g., EZH2 Mutant versus Wild-type Sensitivity)

The cellular response to this compound is context-dependent, particularly influenced by the mutational status of EZH2. This compound has shown greater potency against cells harboring activating mutations in EZH2, such as the Y641N mutation, compared to cells with wild-type EZH2. researchgate.netglpbio.comresearchgate.netplos.orgadooq.com Biochemical assays have indicated that this compound inhibits mutant EZH2 more potently than wild-type EZH2, although some sources suggest it is about 5-fold more potent on WT compared to the Y641N mutant EZH2. researchgate.netnih.gov Despite this, studies in cell lines demonstrate a clear difference in phenotypic response based on EZH2 mutation status. researchgate.netplos.org

For instance, this compound effectively affected the viability of KARPAS-422 cells (EZH2 Y641N mutant) but not OCI-LY19 cells (wild-type EZH2) in longer-term assays. researchgate.net This selective sensitivity of EZH2-mutant cell lines to this compound aligns with findings for other EZH2 inhibitors. plos.orgsemanticscholar.org However, it is noted that potent reduction of H3K27me3 can occur in both mutant and wild-type cells upon this compound treatment, indicating target engagement even in less phenotypically sensitive lines. researchgate.net The differential sensitivity highlights the importance of EZH2 mutation status in predicting the cellular response to this compound. plos.org

Structure Activity Relationship Sar Studies and Analog Design for Cpi 360

Elucidation of Key Structural Features of CPI-360 for EZH1/2 Potency

This compound belongs to a class of SAM-competitive inhibitors that feature a 2-pyridone core. This core structure is crucial for enzyme inhibition, as it occupies a portion of the S-adenosyl-L-methionine (SAM) binding site in the enzyme's catalytic pocket. nih.govresearchgate.netacs.org this compound was developed from a less potent EZH2 inhibitor, CPI-905. researchgate.net Key structural features of this compound include the 2-pyridone moiety linked to an indole (B1671886) nucleus through an amide function. nih.gov The indole nucleus in this compound is attached at the C3 position rather than the more typical C4 position seen in some other inhibitors. nih.gov Additionally, the indole's C4-C7 positions are unsubstituted, and a 1-(tetrahydro-2H-pyran-4-yl)ethyl substituent is present at the indole N1 position. nih.gov

Biochemical assays have shown this compound to be a potent inhibitor of EZH2, with an IC₅₀ of 0.5 nM for wild-type EZH2. researchgate.netadooq.comcaymanchem.com It also shows activity against the Y641N mutant EZH2, with an IC₅₀ of 2.5 nM. adooq.comcaymanchem.com this compound functions via a SAM-competitive mechanism of inhibition. researchgate.net

Strategies for Optimizing EZH1/EZH2 Selectivity through Structural Modifications

EZH2 and EZH1 share high sequence identity, particularly in their catalytic SET domains, which makes achieving selectivity challenging. nih.gov this compound was initially reported to be 100-fold selective for EZH2 over EZH1. nih.gov However, other sources indicate this compound is a potent, selective, and SAM-competitive EZH1 inhibitor with an IC₅₀ of 102.3 nM, showing >100-fold selectivity over other methyltransferases, suggesting it might have more balanced activity or that the reported selectivity varies depending on the specific assay conditions or source. cenmed.comselleckchem.comselleckchem.commedkoo.comselleck.co.jp

SAR studies have focused on modifying different regions of the inhibitor structure to investigate the impact on EZH2 and EZH1 potency and selectivity. nih.gov For instance, modifications at the 4-position of the pyridone core have shown differential effects on EZH1 and EZH2 inhibition. Increasing hydrophobic interactions with longer alkyl chains at the 4-position maintained high potency for EZH2 while increasing potency for EZH1. nih.gov Structural modifications at certain positions have been observed to affect EZH1 inhibition to a greater extent than EZH2. nih.gov

Development of Next-Generation this compound Analogs (e.g., CPI-169, CPI-1205)

Further optimization of the this compound scaffold led to the development of next-generation analogs, including CPI-169 and CPI-1205. nih.govacs.orgresearchgate.net

CPI-169 is an analog of this compound that demonstrated increased potency and improved microsomal stability. nih.govresearchgate.netresearchgate.net CPI-169 is described as a potent and selective EZH2 inhibitor with IC₅₀ values of 0.24 nM for EZH2 WT, 0.51 nM for EZH2 Y641N, and 6.1 nM for EZH1. adooq.comselleckchem.com This suggests that CPI-169 maintains potent EZH2 inhibition while showing some selectivity over EZH1, although it is also described as a potent EZH2 inhibitor with an IC₅₀ value of <1 nM for PRC2. medkoo.com

CPI-1205, also known as Lirametostat, is another analog developed through further optimization of the this compound series. nih.govselleckchem.comresearchgate.netnih.gov CPI-1205 is an orally bioavailable, indole-based small molecule inhibitor of EZH2. acs.orgresearchgate.net It is a potent and selective EZH2 inhibitor with an IC₅₀ of 2.0 nM for EZH2 and 52 nM for EZH1. nih.govselleckchem.com This indicates improved selectivity for EZH2 compared to EZH1 in this specific assay. CPI-1205 was developed with a focus on improving cellular potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Chemical Modifications for Enhanced Preclinical Biological Performance

Chemical modifications were implemented in the development of this compound analogs to enhance their preclinical biological performance, including potency, selectivity, and pharmacokinetic properties like oral bioavailability and metabolic stability. nih.govacs.org

For CPI-169, modifications were made to improve its microsomal stability compared to this compound. nih.govresearchgate.net

In the case of CPI-1205, a key strategy involved making the piperidine (B6355638) nitrogen less basic through the introduction of polyfluoroalkyl substituents (specifically, a 2,2,2-trifluoroethyl group). nih.govacs.orguni.lu This modification had significant positive effects on cellular potency, selectivity, toxicity, bioavailability, and pharmacokinetic properties. nih.govacs.org CPI-1205 demonstrated high oral bioavailability and significant antitumor effects in preclinical xenograft models. nih.govresearchgate.net Studies also evaluated the in vitro metabolic profile and systemic exposure of analogs, showing that CPI-1205 had an excellent oral bioavailability, representing a significant improvement over CPI-169. acs.org

The development path from this compound to CPI-169 and then to CPI-1205 highlights the iterative process of chemical optimization guided by SAR to improve the therapeutic potential of EZH1/2 inhibitors. nih.govresearchgate.net

Preclinical Efficacy in Relevant Research Models

Efficacy of CPI-360 in Cell Line-Derived Xenograft Models

Cell line-derived xenograft (CDX) models involve implanting human cancer cell lines into immunocompromised mice. These models are widely used to assess the in vivo efficacy of potential therapeutic agents. Studies have investigated the efficacy of this compound in CDX models, particularly those derived from lymphoma cell lines.

In a KARPAS-422 subcutaneous xenograft model, this compound treatment was evaluated for its impact on tumor growth. This compound, along with its analog CPI-169, was administered, and tumor volume was monitored over time. The application of CPI-169 in the KARPAS-422 xenograft model resulted in tumor regression researchgate.net. KARPAS-422 cells contain a Y641N mutant EZH2 researchgate.net. While this compound affected the viability of KARPAS-422 cells in longer-term growth assays, no phenotypic response was observed after shorter treatment periods despite potent target engagement indicated by H3K27me3 reduction researchgate.net.

Data from a KARPAS-422 xenograft model showed the effect of this compound and CPI-169 on tumor volume over 28 days. Both compounds were administered subcutaneously twice a day at 200 mg/kg. The mean tumor volume per cohort over time demonstrated the in vivo efficacy in this model researchgate.net.

Assessment of Tumor Growth Modulation in Preclinical In Vivo Studies

Preclinical in vivo studies assess how a compound modulates tumor growth in living organisms. These studies provide crucial data on the compound's ability to inhibit tumor progression or induce regression.

In vivo efficacy experiments using the KARPAS-422 subcutaneous xenograft model were conducted to assess the impact of this compound and CPI-169 on tumor growth researchgate.net. These studies showed that this compound effectively suppressed H3K27me3 levels in animals, which correlated with lymphoma tumor regression researchgate.net. Global H3K27me1 levels remained unchanged during this treatment researchgate.net.

Another study explored the efficacy of CPI-818, a different CPI compound (an ITK inhibitor), in various cancer models, including the EL4 T cell lymphoma model and the A20 B cell lymphoma model. While this refers to a different CPI compound, it illustrates the use of in vivo models like EL4 TCL and A20 B cell lymphoma to assess tumor growth inhibition corvuspharma.com. CPI-818 monotherapy provided statistically significant inhibition of tumor growth in established tumors in these models corvuspharma.com. This highlights the relevance of such models in assessing the in vivo impact of CPI compounds on tumor growth.

Investigation of Anti-Lymphoma Activity in Preclinical Models of Disease

This compound has been specifically investigated for its anti-lymphoma activity in various preclinical models, given the frequent mutations in EZH2 observed in this cancer type nih.govoncotarget.com.

This compound was tested in multiple lymphoma cell lines, demonstrating particular sensitivity in EZH2-mutant GCB-DLBCL cells researchgate.net. Selective cell killing in response to this compound or CPI-169 treatment was observed across a panel of lymphoma cell lines representing GCB- and ABC-DLBCL, BL, and MCL, with GCB-DLBCL being the most prevalently affected subtype researchgate.net.

In KARPAS-422 cells (EZH2-mutant), this compound treatment gradually arrested cells in the G1 cell cycle stage, followed by the induction of apoptosis after approximately 13 days of treatment researchgate.net. In contrast, this compound did not cause phenotypic changes in OCI-LY19 cells (WT EZH2) despite effectively reducing H3K27me3 levels researchgate.net. This suggests a selective activity towards EZH2-mutant lymphoma cells, although some effects on WT EZH2 cells were also noted in longer assays researchgate.net.

Preclinical models of non-Hodgkin lymphoma have been used to validate potent and selective EZH2 small molecule inhibitors like this compound and assess their efficacy in GCB-DLBCL xenograft models nih.govresearchgate.net.

Comparative Preclinical Efficacy with Other Epigenetic Modulators

Comparing the preclinical efficacy of this compound with other epigenetic modulators helps to understand its relative potency and specificity. This compound is an EZH2 inhibitor researchgate.net. Other classes of epigenetic modulators include HDAC inhibitors, DNMT inhibitors, and BET inhibitors frontiersin.orgimrpress.com.

Studies comparing this compound with other EZH2 inhibitors like DZNep have been conducted. In OCI-LY19 cells, viability and H3K27me3 levels in response to this compound or DZNep were assessed over several days researchgate.net.

Another EZH2 inhibitor, tulmimetostat (B10856435), demonstrated greater efficacy than other PRC2-targeted inhibitors at comparable or lower exposures in a bladder cancer xenograft mouse model researchgate.net. Tulmimetostat mediated extensive changes in gene expression and a profound reduction in global H3K27me3 levels in tumors researchgate.net. While this comparison is with tulmimetostat in a bladder cancer model, it provides context for how EZH2 inhibitors are compared in preclinical settings.

While direct head-to-head comparative preclinical efficacy data specifically pitting this compound against a wide range of other epigenetic modulators in the exact same model systems is not extensively detailed in the provided snippets, the research highlights this compound's activity as an EZH2 inhibitor and its evaluation alongside other EZH2 inhibitors like CPI-169 and in contrast to compounds like DZNep researchgate.net. The broader context of epigenetic modulator research indicates that comparisons are typically made within the same class or in combination studies to assess synergistic effects researchgate.netfrontiersin.orgimrpress.com.

Data Tables

Based on the provided information, a representative data summary for the KARPAS-422 xenograft model efficacy could be presented as follows (illustrative data based on descriptions):

| Treatment Group | Tumor Volume (Day 0, mm³) | Tumor Volume (Day 28, mm³) | Outcome | Source |

| Vehicle | Mean ± SD | Increased significantly | Tumor Growth | researchgate.net |

| This compound | Mean ± SD | Reduced / Stable | Tumor Modulation | researchgate.net |

| CPI-169 | Mean ± SD | Regression | Tumor Regression | researchgate.net |

Another table could summarize the in vitro sensitivity of different lymphoma cell lines to this compound:

| Lymphoma Subtype | Cell Line | EZH2 Status | Sensitivity to this compound | Source |

| GCB-DLBCL | KARPAS-422 | Mutant | Sensitive | researchgate.netresearchgate.net |

| ABC-DLBCL | OCI-LY19 | Wild-type | Less Sensitive (in vitro, shorter term) | researchgate.net |

| GCB-DLBCL | (Various) | Mutant | Particularly Sensitive | researchgate.net |

| (Various) | (Panel of 43) | Mixed | Selective cell killing observed | nih.gov |

Note: Sensitivity is described qualitatively based on cell killing or phenotypic response observed in the studies.

Synthetic Methodologies for Cpi 360 and Its Structural Analogs

Retrosynthetic Analysis of the CPI-360 Core Scaffold

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to design synthetic routes sigmaaldrich.com. It involves working backward from the target molecule to identify potential precursors and disconnections that simplify the structure mnstate.eduyoutube.com. For this compound, a retrosynthetic analysis would likely consider the disconnections that lead to the key building blocks: the substituted 2-pyridone, the indole (B1671886) derivative, and the linker connecting them.

Given the amide linkage connecting the 2-pyridone and indole fragments, a primary disconnection would likely be at this amide bond. This would suggest precursors such as a carboxylic acid or activated carboxylic acid derivative (derived from the indole part) and an amine (derived from the 2-pyridone part).

Further disconnections would then focus on the individual heterocyclic systems. The indole core, substituted at the 1, 2, and 3 positions, could be envisioned as arising from a Fischer indole synthesis or similar indole construction methods. The 2-oxo-1,2-dihydropyridine moiety, with its specific substitution pattern, would require a dedicated synthetic strategy, potentially involving cyclization reactions or transformations of pre-existing heterocyclic rings. The stereocenter at the position alpha to the tetrahydropyran (B127337) ring on the indole nitrogen also indicates the need for stereoselective synthesis or resolution of enantiomers.

While specific retrosynthesis schemes for this compound were not found, the general approach involves identifying key functional groups and disconnections that lead to simpler, synthesizable fragments sigmaaldrich.comiop.org.

Key Chemical Transformations and Reagents in the Synthesis of this compound

Based on the structure of this compound, several key chemical transformations are likely involved in its synthesis:

Amide Formation: The formation of the amide bond connecting the 2-pyridone and indole units is a crucial step. This typically involves activating the carboxylic acid component (e.g., using coupling reagents like DCC, EDCI, or forming an acid chloride) and reacting it with the amine component.

Indole Synthesis: The construction of the 2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]-1H-indole core requires a method for forming the indole ring system with the correct substituents and the stereospecific attachment of the tetrahydropyran-containing side chain to the indole nitrogen. Methods like the Fischer indole synthesis or variations thereof could be employed, though the specific N-alkylation with a chiral center would require careful control.

2-Oxo-1,2-dihydropyridine Synthesis: The synthesis of the substituted 2-oxo-1,2-dihydropyridine ring would involve constructing this heterocyclic system with the methyl and methoxy (B1213986) substituents at the correct positions and introducing the methylene (B1212753) group that forms the linker to the amide. This could involve cyclization reactions or functional group transformations on a pyridine (B92270) or other suitable precursor.

Stereoselective Alkylation: The presence of a specific stereochemistry at the carbon attached to the tetrahydropyran ring and the indole nitrogen requires a stereoselective transformation, such as a chiral alkylation or the use of a chiral auxiliary or catalyst, or potentially a resolution of a racemic mixture at an appropriate stage.

Palladium-Catalyzed Coupling: While not explicitly detailed for this compound, palladium-catalyzed coupling reactions are widely used in the synthesis of complex organic molecules, particularly for forming carbon-nitrogen and carbon-carbon bonds acs.org. Such transformations might be relevant in coupling different fragments or introducing specific substituents on the aromatic or heteroaromatic rings.

Specific reagents would depend on the chosen synthetic route, but common reagents for these transformations include activating agents for carboxylic acids, bases for deprotonation (e.g., amines, hydride bases), catalysts for coupling reactions (e.g., palladium catalysts), and reagents for functional group interconversions.

Strategies for Diversity-Oriented Synthesis of this compound Analogs

Diversity-Oriented Synthesis (DOS) aims to generate a wide range of structurally diverse molecules from common building blocks or synthetic pathways wikipedia.org. For this compound analogs, DOS strategies could involve:

Variation of the 2-Pyridone Moiety: Synthesizing analogs with different substituents (e.g., varying the alkyl group, changing the position or nature of the oxygen or nitrogen substituents) on the 2-oxo-1,2-dihydropyridine ring.

Modification of the Indole Core: Introducing different substituents on the indole ring system or exploring different indole substitution patterns.

Alteration of the Linker: Varying the length, flexibility, or functionalization of the methylene linker connecting the 2-pyridone and indole fragments.

Diversity in the N-1 Substituent: Synthesizing analogs with different alkyl or cycloalkyl groups attached to the indole nitrogen, including variations in the stereochemistry at the chiral center. For instance, CPI-169 is mentioned as an analog with a different alkylation substitution on the indole amine nih.gov.

Combinatorial Chemistry: Utilizing solid-phase synthesis or parallel synthesis techniques to rapidly generate libraries of compounds with variations at multiple positions simultaneously.

These strategies allow for the exploration of the structure-activity relationship of this compound and the identification of analogs with potentially improved properties.

Purification and Spectroscopic Characterization Techniques for Synthetic Products

After chemical synthesis, the crude product typically contains the desired compound, unreacted starting materials, reagents, and byproducts. Purification is essential to isolate the target molecule in sufficient purity for characterization and biological evaluation. Common purification techniques include:

Column Chromatography: This is a widely used technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent) researchgate.netnih.govicrisat.org.

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for separating and purifying compounds, offering higher resolution than traditional column chromatography nih.gov. Chiral HPLC may be necessary to separate enantiomers if a stereoselective synthesis is not fully effective.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility in a given solvent or mixture of solvents.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible solvents.

Spectroscopic characterization techniques are crucial for confirming the structure and purity of the synthesized this compound and its analogs. These techniques provide detailed information about the molecular structure, functional groups, and connectivity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the structure of organic molecules by providing information about the types, number, and connectivity of hydrogen and carbon atoms researchgate.net.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help confirm its elemental composition. Techniques like ESI-MS or MALDI-MS are commonly used.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule nih.govpitt.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect compounds with chromophores and can be helpful in purity assessment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can be used to determine the elemental composition of a compound.

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography can provide a definitive 3D structure of the molecule.

These techniques, often used in combination, allow chemists to confirm the identity and assess the purity of the synthesized this compound and its structural analogs.

Computational and Structural Biology Investigations of Cpi 360

Molecular Docking Analyses of CPI-360 Binding to EZH1/2 Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target (like EZH1 or EZH2). This method explores the potential binding poses of the ligand within the protein's active site and estimates the binding affinity.

Studies involving molecular docking of this compound and related compounds to EZH1/2 have been conducted to identify key binding interactions and design molecules with potentially improved biological activity researchgate.net. These analyses aim to understand how this compound fits into the SAM (S-adenosyl-L-methionine) binding pocket of the EZH2 SET domain, as this compound is known to be a SAM-competitive inhibitor oup.comresearchgate.net. Docking models can suggest the spatial arrangement of the inhibitor within the active site and highlight residues involved in hydrogen bonding, hydrophobic interactions, and other stabilizing forces nih.govuniroma1.it. For instance, docking studies have indicated that certain structural features of pyridone-containing inhibitors, a class that includes this compound, are important for high-affinity binding to EZH2 acs.org.

Molecular Dynamics Simulations to Elucidate this compound Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. Applied to protein-ligand complexes, MD simulations can provide information about the stability of the binding pose predicted by docking, the conformational changes that occur upon ligand binding, and the dynamics of the protein-ligand interactions in a more realistic environment, often including solvent molecules plos.orgrsc.org.

MD simulations have been used in the study of EZH1/2 inhibitors, including compounds structurally related to this compound, to assess the stability of the ligand-receptor complex and calculate binding free energies researchgate.netresearchgate.net. A 100 ns molecular dynamics simulation, for example, was used to determine the complex stability of designed compounds with higher predicted binding activity at the target receptor researchgate.netresearchgate.net. These simulations can reveal how the protein and ligand move and interact over time, providing a dynamic view that complements the static snapshot provided by docking.

Application of Quantum Chemical Methods (e.g., Density Functional Theory) in Ligand Design for EZH1/2 Inhibitors

Quantum chemical methods, such as Density Functional Theory (DFT), are computational techniques that use the principles of quantum mechanics to calculate the electronic structure and properties of molecules wikipedia.orgmicrosoft.comamazon.comyoutube.com. These methods can provide highly accurate information about molecular geometries, energies, and electronic distributions, which are crucial for understanding chemical reactivity and intermolecular interactions.

DFT has been applied in the context of designing EZH1/2 inhibitors to confirm the drug-like properties of potential candidates researchgate.netresearchgate.net. Quantum chemical calculations can be used to optimize the geometry of small molecules, calculate their electrostatic potential surfaces to understand how they might interact with the charged environment of a protein active site, and predict various molecular properties relevant to drug design microsoft.comopenreview.net. While the direct application of DFT specifically to this compound in the context of EZH1/2 binding is not extensively detailed in the provided search results, DFT is a fundamental tool in computational chemistry for characterizing the electronic structure of ligands and understanding their behavior, which is broadly applicable to the design of inhibitors.

Structure-Based Drug Design Approaches for EZH1/2 Inhibitors Based on this compound Scaffolds

Structure-based drug design (SBDD) is an iterative process that utilizes the three-dimensional structure of a biological target to guide the design of new ligands. Given the availability of crystal structures of EZH2, often in complex with inhibitors or regulatory proteins, SBDD approaches can be employed to design novel compounds based on the structural features and binding mode of known inhibitors like this compound nih.gov.

This compound contains a pyridone core, a structural feature found in other EZH2 inhibitors, highlighting its importance for high-affinity binding nih.govacs.org. SBDD can leverage this information by using the co-crystal structures of EZH2 with pyridone-containing inhibitors to inform the design of new molecules with modified scaffolds or substituents aimed at improving potency, selectivity, or pharmacokinetic properties nih.govnih.govacs.org. By analyzing the interactions between this compound (or similar compounds) and key residues in the EZH1/2 binding site, researchers can design and synthesize new analogs with predicted enhanced binding characteristics.

Computational Predictions of Ligand-Protein Interactions and Selectivity Profiles

Computational methods are valuable for predicting the specific interactions between a ligand and its protein target, as well as assessing the selectivity of a compound for one protein over others. For EZH1/2 inhibitors, predicting selectivity between EZH1 and EZH2 is particularly important due to their high sequence identity in the catalytic domain but potentially different biological roles nih.gov.

Computational predictions of ligand-protein interactions, often derived from docking and MD simulations, can identify the specific amino acid residues in the EZH1/2 active site that interact with this compound through hydrogen bonds, van der Waals forces, and electrostatic interactions nih.govthno.org. These predictions help to explain the observed binding affinity and can guide modifications to the ligand structure to optimize these interactions.

Predicting selectivity involves comparing the predicted binding of this compound to both EZH1 and EZH2. Although EZH1 and EZH2 share high sequence identity in their catalytic SET domains, subtle differences in the binding site can be exploited to achieve selectivity nih.gov. For instance, a residue positioned near the inhibitor binding site in EZH2 (Cys663) is not conserved in EZH1 (Ser664), and this difference has been implicated in the selectivity of some inhibitors acs.org. Computational methods can model these differences and predict how structural modifications to this compound might affect its binding to each enzyme, thereby influencing its selectivity profile. This compound has been reported to show selectivity, inhibiting EZH1 about 100-fold less potently than EZH2 in biochemical assays researchgate.net.

Perspectives and Future Directions in Cpi 360 Research

Exploration of Synergistic Epigenetic Combination Strategies Involving EZH1/2 Inhibition

A significant avenue of ongoing research is the combination of EZH1/2 inhibitors with other therapeutic agents to enhance anti-tumor activity and overcome resistance. The rationale for this approach is that targeting multiple nodes within the epigenetic or other cellular signaling networks can produce a synergistic effect that is greater than the additive effects of the individual agents.

Dual inhibition of EZH1 and EZH2 is itself a combination strategy, designed to preempt the compensatory role EZH1 can play when EZH2 is inhibited alone. patsnap.comashpublications.org Research has shown that combining dual EZH1/2 inhibitors with other classes of drugs can lead to enhanced cancer cell death. For instance, studies have explored the synergy between EZH1/2 inhibitors and proteasome inhibitors, such as bortezomib, in multiple myeloma and prostate cancer. nih.govnih.gov This combination has been shown to induce synergistic anti-myeloma activity in vitro and inhibit tumor growth in vivo. nih.gov Another promising strategy involves pairing EZH1/2 inhibitors with histone deacetylase (HDAC) inhibitors. In diffuse large B-cell lymphoma (DLBCL) models, the combination of the EZH2 inhibitor SHR2554 and the HDAC inhibitor chidamide resulted in strong synergistic inhibition of cell proliferation, induction of apoptosis, and G1 phase cell cycle arrest. nih.gov

Resistance to EZH2 inhibitors like tazemetostat can emerge through mutations that decouple the drug's effect on differentiation from cell cycle control, often involving the RB1/E2F axis. researchgate.netnih.govbiorxiv.org This suggests that combination therapies designed to target these bypass mechanisms, for example by using AURKB inhibitors, could circumvent resistance. nih.govbiorxiv.orgnorthwestern.edu

| Combination Partner | Therapeutic Class | Cancer Model | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Proteasome Inhibitors (e.g., Bortezomib) | Proteasome Inhibitor | Multiple Myeloma | Enhanced anti-myeloma activity in vitro and in vivo. | nih.gov |

| Chidamide (HBI8000) | HDAC Inhibitor | Diffuse Large B-Cell Lymphoma (DLBCL) | Strong synergistic inhibition of proliferation, induction of apoptosis, and G1 cell cycle arrest. | nih.gov |

| AURKB Inhibitors | Kinase Inhibitor | SMARCB1-deficient tumors | Proposed strategy to overcome resistance to EZH2 inhibition by targeting cell cycle bypass. | nih.govbiorxiv.org |

| ATR Inhibitors | Kinase Inhibitor | SMARCB1-deficient tumors | Proposed synthetic lethal strategy to overcome resistance by targeting DNA damage repair. | biorxiv.org |

Identification of Novel Biological Contexts for EZH1/2 Inhibitors Based on CPI-360

While initial studies of EZH2 inhibitors focused on lymphomas with gain-of-function EZH2 mutations, the development of dual EZH1/2 inhibitors like this compound has expanded the potential therapeutic landscape. researchgate.netnih.gov Because EZH1 can compensate for the loss of EZH2, particularly in non-proliferating or differentiated cells, dual inhibition may be effective in a wider range of cancers. patsnap.comashpublications.org

Research has demonstrated that dual inhibition is necessary to block the progression of certain cancers, such as mixed-lineage leukemia (MLL)-rearranged leukemias, where EZH2-selective inhibitors are less effective. ashpublications.orgacs.org Furthermore, hematological cancer panel assays indicate that dual EZH1/2 inhibitors show efficacy against various lymphomas, multiple myeloma, and leukemias with specific fusion genes. nih.govresearchgate.net

The concept of synthetic lethality has also broadened the applicability of these inhibitors. Tumors with mutations in the SWI/SNF chromatin remodeling complex, such as those with ARID1A or SMARCB1 loss, often become dependent on PRC2 activity. nih.govaacrjournals.org This has opened up clinical investigation of EZH1/2 inhibitors in a variety of solid tumors, including ovarian clear cell carcinoma, endometrial cancer, and mesothelioma, that harbor these mutations. nih.govasco.org Beyond oncology, the fundamental roles of EZH1 and EZH2 in regulating cell identity and differentiation suggest potential applications in other areas. For example, EZH1 has been identified as playing a novel role in dendritic cell maturation and myoblast differentiation, indicating that its modulation could be relevant in immunology and regenerative medicine. novusbio.com

| Biological Context | Rationale for EZH1/2 Inhibition | Key Findings | Reference |

|---|---|---|---|

| MLL-rearranged Leukemia | Requirement for both EZH1 and EZH2 to sustain cell growth. | Dual inhibitors like UNC1999 effectively suppress proliferation, unlike EZH2-selective inhibitors. | ashpublications.orgacs.org |

| ARID1A-mutant Solid Tumors (e.g., Ovarian, Bladder) | Synthetic lethality between SWI/SNF complex mutations and PRC2 dependency. | Dual inhibitors like tulmimetostat (B10856435) (CPI-0209) show efficacy in multiple ARID1A mutant tumor models. | nih.govasco.org |

| Multiple Myeloma | Both EZH1 and EZH2 are essential for the growth of multiple myeloma cells. | Dual inhibitors inhibit growth; combination with proteasome inhibitors shows synergy. | nih.gov |

| Myoblast Differentiation | EZH1 exhibits a gene activation function alongside its repressive role. | The catalytic domain of EZH1 is required for the activation of key differentiation proteins. | novusbio.com |

Advancements in Computational Models for Rational Design of EZH1/2 Modulators

Computational modeling is an indispensable tool for accelerating the discovery and optimization of next-generation EZH1/2 modulators. Building on the structural knowledge of compounds like this compound, these models can predict how new chemical entities will interact with the target enzymes, guiding synthetic chemistry efforts toward more potent and selective molecules.

Two primary computational strategies are employed:

Structure-Based Drug Design (SBDD): This approach utilizes the high-resolution crystal structures of EZH2 in complex with inhibitors. Techniques like molecular docking can be used to virtually screen large compound libraries, predicting the binding poses and affinities of potential new inhibitors within the SAM-binding site. stanford.edunih.gov Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic movements of the protein-ligand complex over time, providing insights into binding stability and the role of conformational changes. nih.govresearchgate.netescholarship.org

Ligand-Based Drug Design (LBDD): When a high-quality structure of the target is unavailable, or to complement SBDD, LBDD methods use the chemical information from a set of known active inhibitors like this compound. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on these datasets to identify the key chemical features required for potent inhibition. stanford.edunih.gov These models can then predict the activity of novel, untested compounds, prioritizing them for synthesis and experimental validation. stanford.edu For example, models like the GaussianProcessRegressor have been used to successfully predict the pIC50 values of potential EZH2 inhibitors. stanford.edu

These computational approaches are crucial for designing inhibitors with improved properties, such as enhanced selectivity for EZH2 over EZH1 (or vice versa), or for developing dual inhibitors with specific potency profiles.

| Computational Method | Description | Role in EZH1/2 Modulator Design |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to its protein target. | Virtual screening of compound libraries; predicting binding modes of novel scaffolds. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of ligand-protein complexes; understanding allosteric effects and protein flexibility. |

| Machine Learning / QSAR | Builds predictive models based on the chemical structures and biological activities of known inhibitors. | Predicting the potency (e.g., pIC50) of new compounds; identifying key pharmacophores for activity. |

| Protein-Ligand Interaction Fingerprints (PLIFs) | Encodes the 3D interactions between a protein and a ligand into a bit-string. | Used as input for machine learning models to help select potential dual inhibitors. |

Methodological Enhancements in Preclinical Epigenetics Research

The ability to accurately measure the effects of epigenetic modulators like this compound is critical for their preclinical development. Recent technological advancements are providing unprecedented resolution and sensitivity, transforming how the impact of these drugs is assessed.

One of the most significant shifts is toward single-cell analysis. Techniques like single-cell RNA-seq (scRNA-seq) and single-cell ATAC-seq (scATAC-seq) allow researchers to dissect the heterogeneity of drug responses within a tumor. youtube.com This is crucial because not all cells may respond uniformly to an EZH1/2 inhibitor, and understanding the transcriptional and chromatin accessibility changes in resistant versus sensitive subpopulations can reveal mechanisms of resistance and inform combination strategies. youtube.com

Methods for mapping histone modifications are also evolving. While Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has been the standard, newer methods like CUT&Tag (Cleavage Under Targets and Tagmentation) offer improved signal-to-noise ratios and require significantly less starting material, making it possible to study rare cell populations or limited patient samples. nih.gov Furthermore, mass spectrometry-based platforms like ModSpec can provide a global, unbiased quantification of dozens of different histone modifications simultaneously, offering a broad snapshot of the epigenetic state of a cell and how it is altered by a drug. youtube.com

Finally, the development of "liquid biopsy" techniques, which analyze circulating tumor DNA (ctDNA) from blood samples, presents a powerful tool for non-invasively monitoring treatment response. nih.govmdpi.com Detecting changes in tumor-specific mutations or epigenetic marks in the blood could provide real-time feedback on target engagement and therapeutic efficacy in clinical settings.

| Advanced Methodology | Improvement Over Traditional Methods | Application in this compound Research |

|---|---|---|

| Single-Cell Multi-Omics (RNA-seq, ATAC-seq) | Resolves cellular heterogeneity, unlike bulk sequencing. | Identifying subpopulations of cells resistant to this compound; mapping distinct cellular response pathways. |

| CUT&Tag | Higher sensitivity and lower cell input requirements than ChIP-seq. | Mapping H3K27me3 changes in rare cell types or small tumor biopsies following treatment. |

| Global Histone Modification Mass Spectrometry | Unbiased, quantitative analysis of many modifications at once. | Assessing the global impact of EZH1/2 inhibition on the histone code beyond just H3K27me3. |

| Liquid Biopsy (ctDNA analysis) | Non-invasive, real-time monitoring from blood samples. | Tracking tumor response and emergence of resistance mutations during treatment in preclinical models and clinical trials. |

Q & A

Q. What experimental methodologies are used to validate CPI-360’s selective inhibition of EZH2 over EZH1?

this compound’s selectivity for EZH2 (IC50: 0.002 μM) over EZH1 (~50-fold higher potency) is validated through biochemical assays and cell thermal shift analysis (CETSA) . CETSA confirms direct target engagement by measuring thermal stabilization of EZH2 upon this compound binding . Structural studies comparing EZH2 and EZH1 catalytic domains (96% homology) highlight key differences in inhibitor binding pockets, explaining selectivity .

Q. How should researchers design in vitro experiments to assess this compound’s impact on H3K27me3 levels?

Use dose-response assays (e.g., 0.1–1.5 μM this compound) with DMSO controls and treatment durations (e.g., 4–8 days) to capture dynamic H3K27me3 depletion . Western blotting is standard for quantifying H3K27me3, but ChIP-seq provides genome-wide resolution of histone modification changes (e.g., decreased H3K27me3 at transcription start sites in KARPAS-422 cells) . Normalize data to total histone H3 to control for loading variability .

Q. What are the key differences between this compound and other EZH2 inhibitors like GSK126?

this compound reduces H3K27me3 levels, while GSK126 increases them in certain contexts. This divergence arises from differences in binding kinetics and downstream PRC2 complex redistribution . This compound also exhibits prolonged target suppression post-treatment, as shown in washout experiments, whereas GSK126 effects are transient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?

Variability in EC50 values (e.g., 0.080 μM in some assays vs. higher values in others) may stem from differences in cell models (e.g., EZH2-mutant vs. wild-type lymphoma cells) or assay conditions (e.g., incubation time, media composition). Standardize protocols using isogenic cell lines and include internal controls (e.g., CPI-169 as a comparator) to improve reproducibility .

Q. What advanced techniques are recommended to study this compound’s epigenetic effects beyond H3K27me3 inhibition?

Integrate multi-omics approaches :

Q. How should dose-response data be analyzed in heterogeneous tumor models treated with this compound?

Use non-linear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. Account for tumor heterogeneity by stratifying data based on molecular subtypes (e.g., EZH2 mutation status) and validate findings using single-cell RNA-seq to capture subpopulation responses .

Q. What strategies address discrepancies between H3K27me3 depletion kinetics and phenotypic outcomes in this compound studies?

Phenotypic effects (e.g., tumor regression) often precede maximal H3K27me3 depletion. Employ time-course experiments to correlate histone modification changes with functional outcomes. Use pharmacodynamic biomarkers (e.g., Ki-67 for proliferation) to bridge molecular and phenotypic data .

Methodological Frameworks

- PICOT Framework : Apply to design studies (e.g., Population: EZH2-mutant lymphoma cells; Intervention: this compound; Comparison: DMSO/GSK126; Outcome: H3K27me3 levels; Time: 8-day treatment) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (mechanistic novelty), Novel (unexplored EZH1/EZH2 dynamics), Ethical (use of established cell lines), and Relevant (cancer epigenetics focus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.